molecular formula C22H17ClN2O2S B11559968 2-[(4-chlorophenyl)sulfanyl]-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

2-[(4-chlorophenyl)sulfanyl]-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No.: B11559968
M. Wt: 408.9 g/mol
InChI Key: KNAXRNKLSMOCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorophenyl)sulfanyl]-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the Sulfanyl Group: The 4-chlorophenyl sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol and a chlorinated aromatic compound.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be accomplished by reacting the intermediate with an acylating agent such as acetyl chloride or acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-bromophenyl)sulfanyl]-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
  • 2-[(4-fluorophenyl)sulfanyl]-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
  • 2-[(4-methylphenyl)sulfanyl]-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

Uniqueness

The uniqueness of 2-[(4-chlorophenyl)sulfanyl]-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl sulfanyl group, in particular, may enhance its reactivity and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C22H17ClN2O2S

Molecular Weight

408.9 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C22H17ClN2O2S/c1-14-5-10-19-20(11-14)27-22(25-19)15-3-2-4-17(12-15)24-21(26)13-28-18-8-6-16(23)7-9-18/h2-12H,13H2,1H3,(H,24,26)

InChI Key

KNAXRNKLSMOCBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CSC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.